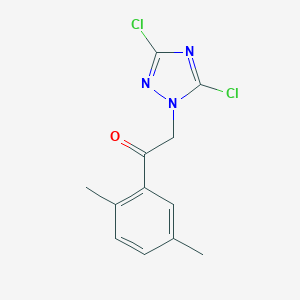
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(2,5-dimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(2,5-dimethylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DCTE and is a white crystalline solid with a molecular weight of 319.22 g/mol.
Mecanismo De Acción
The mechanism of action of DCTE has been extensively studied. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which leads to the inhibition of bacterial and fungal growth. DCTE has also been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and physiological effects:
DCTE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of bacterial and fungal growth. DCTE has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. In addition, DCTE has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCTE has various advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum antimicrobial and antifungal activity. DCTE is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of DCTE is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for the study of DCTE. One potential direction is the development of new antimicrobial and antifungal agents based on the structure of DCTE. Another potential direction is the development of new cancer treatments based on the apoptosis-inducing properties of DCTE. In addition, further studies are needed to fully understand the biochemical and physiological effects of DCTE and its potential applications in various fields.
Métodos De Síntesis
The synthesis of DCTE involves the reaction of 2,5-dimethylphenylacetonitrile with sodium azide and then with 3,5-dichloro-1H-1,2,4-triazole in the presence of a catalyst. This reaction results in the formation of DCTE as a white crystalline solid. The synthesis method of DCTE has been extensively studied and optimized to obtain high yields of the compound.
Aplicaciones Científicas De Investigación
DCTE has various potential applications in scientific research. It has been extensively studied for its antimicrobial, antifungal, and anticancer properties. DCTE has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial and antifungal agents. In addition, DCTE has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
Nombre del producto |
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(2,5-dimethylphenyl)ethanone |
|---|---|
Fórmula molecular |
C12H11Cl2N3O |
Peso molecular |
284.14 g/mol |
Nombre IUPAC |
2-(3,5-dichloro-1,2,4-triazol-1-yl)-1-(2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-3-4-8(2)9(5-7)10(18)6-17-12(14)15-11(13)16-17/h3-5H,6H2,1-2H3 |
Clave InChI |
BWLXBRKAGFWIGM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)CN2C(=NC(=N2)Cl)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)CN2C(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



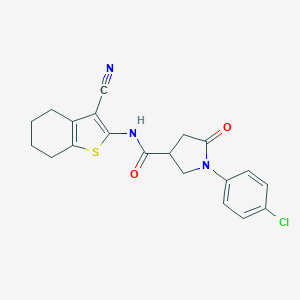
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B277358.png)
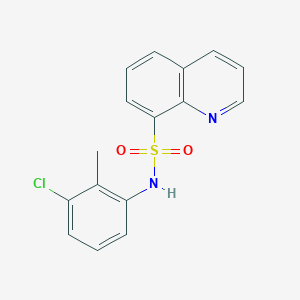
![4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B277362.png)
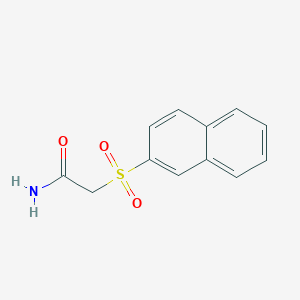
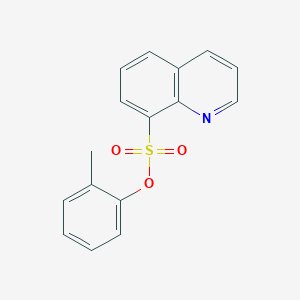
![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)
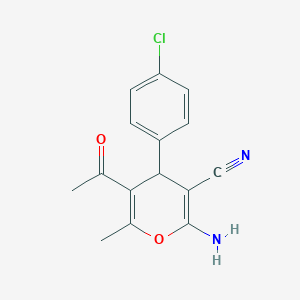
![2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B277375.png)
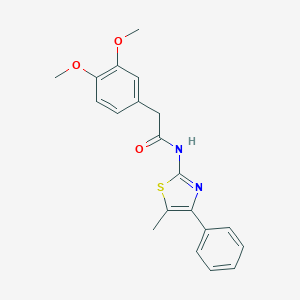
![N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277381.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277382.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277384.png)